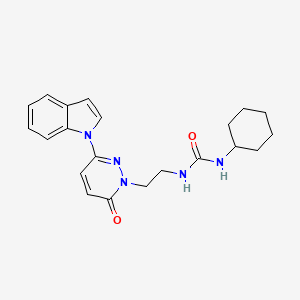![molecular formula C12H13ClN4OS B2643401 N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide CAS No. 866010-67-5](/img/structure/B2643401.png)
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . Attached to this ring is a tert-butyl group, a common bulky group in organic chemistry . The molecule also contains a chloronicotinamide moiety, which is a derivative of nicotinic acid (vitamin B3) with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring and the tert-butyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiadiazole ring might participate in various reactions, and the tert-butyl group could affect the compound’s reactivity due to its bulkiness .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.Scientific Research Applications
Synthesis and Biological Activity
Pest Control and Insecticidal Activity
The synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole has shown that these compounds possess good insecticidal activities against certain pests, suggesting their potential as environmentally benign pest regulators (Wang et al., 2011).
Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives, including those related to the thiadiazole moiety, have been identified as potential inhibitors of photosynthetic electron transport, indicating their use as herbicides (Vicentini et al., 2005).
Antifungal and Antimicrobial Applications
The synthesis of thiadiazolotriazin-4-ones and their evaluation for mosquito-larvicidal and antibacterial properties highlight the potential of thiadiazole derivatives in developing new treatments for bacterial and mosquito-borne diseases (Castelino et al., 2014).
Antitumor Activity
Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against certain cancer cell lines, indicating their potential as anticancer agents (Wu et al., 2017).
Synthetic Applications
Facilitation of Organic Synthesis
The use of tert-butyl-N-chlorocyanamide and related reagents in organic synthesis facilitates various transformations, indicating the utility of thiadiazole derivatives in the synthesis of complex organic molecules (Kumar & Kaushik, 2007).
Synthesis of Heterocyclic Compounds
N-tert-butyl isocyanodichloride has been used in the synthesis of new derivatives of 1,3,4-thiadiazolidines, showcasing the versatility of thiadiazole derivatives in creating novel heterocyclic compounds with potential biological activities (Rashidi, 2021).
Future Directions
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-6-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-12(2,3)10-16-17-11(19-10)15-9(18)7-4-5-8(13)14-6-7/h4-6H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGIFYBKXLGNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
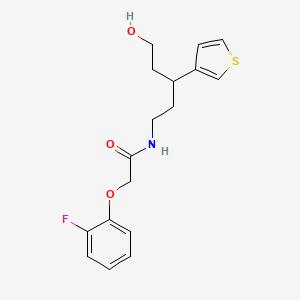

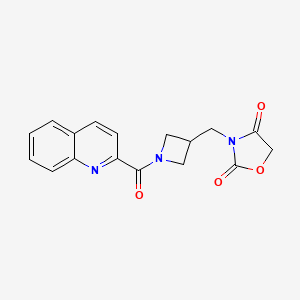
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2643323.png)
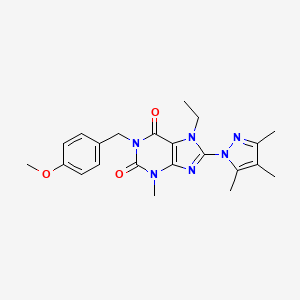
![4-methyl-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2643325.png)
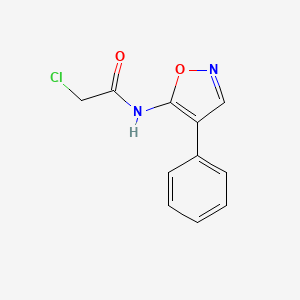
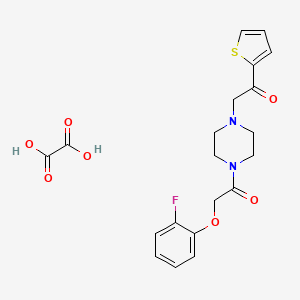
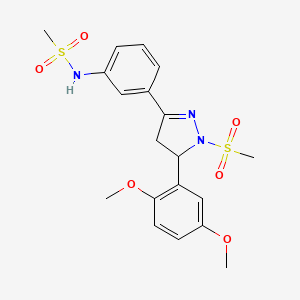
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2643331.png)
